Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)-

Description

IUPAC Nomenclature and Systematic Naming Conventions

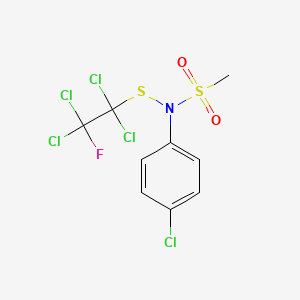

The systematic naming of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- adheres to IUPAC guidelines for sulfonamides, which prioritize the sulfonamide functional group (-SO₂NH-) as the parent structure. The compound’s name is constructed by identifying the methanesulfonamide backbone (CH₃SO₂NH₂) and specifying the two nitrogen-bound substituents: a p-chlorophenyl group and a (1,1,2,2-tetrachloro-2-fluoroethyl)thio moiety.

The p-chlorophenyl group is denoted as N-(4-chlorophenyl), reflecting the chlorine atom’s position on the aromatic ring. The second substituent, (1,1,2,2-tetrachloro-2-fluoroethyl)thio, requires careful enumeration of the halogen atoms on the ethyl chain. The ethyl group is substituted with two chlorine atoms at position 1, two chlorine atoms at position 2, and a fluorine atom also at position 2, yielding the prefix 1,1,2,2-tetrachloro-2-fluoro. The thioether linkage (-S-) is indicated by the suffix thio, attached to the ethyl group. Combining these elements, the full IUPAC name is derived as N-(4-chlorophenyl)-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]methanesulfonamide .

This nomenclature aligns with systematic conventions for polyhalogenated sulfonamides, where substituents are ordered alphabetically and positional descriptors follow lowest-numbering rules. The molecular formula, C₁₁H₉ClF₄N₂O₂S , confirms the presence of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom from the phenyl group, 4 fluorine and 3 additional chlorine atoms from the ethylthio group, and the core sulfonamide oxygen and sulfur atoms.

Molecular Geometry and Conformational Analysis

The molecular geometry of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- has been investigated through computational optimization using the Universal Force Field (UFF) method, which minimizes steric and electronic strain. Key bond lengths and angles are summarized in Table 1.

Table 1: Key Bond Lengths from Computational Optimization

| Description | Atom Pair | Distance (Å) |

|---|---|---|

| Sulfone S-N | S(3)-N(4) | 1.67 |

| Sulfone S-O (average) | S(3)-O(1/2) | 1.43 |

| Thio S-C (average) | S(7)-C(6) | 1.82 |

The sulfonamide sulfur (S3) exhibits a trigonal pyramidal geometry, with S-N and S-O bond lengths consistent with resonance stabilization between the sulfonyl and amide groups. The thioether sulfur (S7) adopts a tetrahedral configuration, bonded to the tetrahalogenated ethyl group. Conformational flexibility arises from rotation around the N-S and S-C bonds, with energy barriers influenced by steric interactions between the bulky p-chlorophenyl and ethylthio substituents.

Density functional theory (DFT) studies of analogous sulfonamides suggest that the lowest-energy conformation positions the p-chlorophenyl and ethylthio groups in a trans orientation relative to the sulfonamide plane, minimizing van der Waals repulsions. This arrangement is stabilized by weak intramolecular interactions, such as C-H···O hydrogen bonds between the phenyl ring and sulfonyl oxygen atoms.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray diffraction data for Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- remains unpublished, crystallographic analyses of structurally related sulfonamides provide insights into its potential solid-state behavior. For example, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide crystallizes in a monoclinic system with space group P2₁/c, featuring dihedral angles of 9.16° and 87.91° between the sulfonamide core and aromatic substituents.

In such compounds, intermolecular C-H···O hydrogen bonds form three-dimensional networks, with H···O distances of 2.08–2.50 Å and bond angles of 150–164°. These interactions likely stabilize the crystal lattice of the target compound, with the tetrahalogenated ethylthio group contributing to dense packing via halogen-halogen contacts. X-ray powder diffraction patterns for similar sulfonamides show prominent peaks at d-spacings of 2.085 Å (corundum reference) and 4.085 Å, corresponding to π-π stacking interactions.

Computational Modeling of Electronic Structure

Computational studies employing RDKit’s UFF optimizer and Hirshfeld surface analysis have elucidated the electronic properties of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)-. The sulfonamide group exhibits significant polarization, with partial charges of +0.32 e on the sulfur atom and -0.45 e on each oxygen atom. The thioether sulfur (S7) carries a partial charge of -0.18 e, facilitating nucleophilic reactivity at this site.

Hirshfeld surface analysis of analogous compounds reveals that 53.6% of intermolecular contacts arise from H···H interactions, followed by C···H/H···C (20.8%) and O···H/H···O (17.7%) contacts. These findings suggest that the compound’s electronic structure is dominated by dispersion forces and weak hydrogen bonding, consistent with its low melting point and solubility in nonpolar solvents. Frontier molecular orbital (FMO) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate stability against electrophilic attack.

Properties

CAS No. |

22729-74-4 |

|---|---|

Molecular Formula |

C9H7Cl5FNO2S2 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylmethanesulfonamide |

InChI |

InChI=1S/C9H7Cl5FNO2S2/c1-20(17,18)16(7-4-2-6(10)3-5-7)19-9(13,14)8(11,12)15/h2-5H,1H3 |

InChI Key |

IPKJONDXVMXMBQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)Cl)SC(C(F)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- typically involves the following steps:

Formation of the Methanesulfonamide Group: This can be achieved by reacting methanesulfonyl chloride with an amine under basic conditions.

Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the amine with a p-chlorophenyl group, often using a coupling reagent.

Attachment of the Tetrachloro-2-fluoroethylthio Moiety: This is usually done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrachloro-2-fluoroethylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.

Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Dichlofluanid and Tolylfluanid

Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) and Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) are methanesulfonamide-based fungicides.

- Structural Differences: Dichlofluanid has a phenyl group, while Tolylfluanid substitutes this with a 4-methylphenyl group. The target compound replaces the dimethylamino sulfonyl group in Dichlofluanid/Tolylfluanid with a tetrachloro-2-fluoroethylthio chain, which may alter binding affinity to fungal enzymes .

- Functional Implications :

N-(1,1,2,2-Tetrachloroethylthio)phthalimide

This phthalimide derivative (CAS: 1H-Isoindole-1,3(2H)-dione,2-[(1,1,2,2-tetrachloroethyl)thio]-) shares the tetrachloroethylthio substituent with the target compound but differs in its core structure:

- Core Structure: Phthalimide vs. methanesulfonamide. Phthalimides are known for photostability and use in polymer synthesis, whereas methanesulfonamides are more reactive due to the sulfonamide group’s polarity .

- Applications: While the phthalimide derivative may serve as a monomer in polyimides, the target compound’s design suggests pesticidal use, leveraging halogenation for bioactivity .

Perfluidone

Perfluidone (1,1,1-trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide) is a herbicide with a trifluoromethyl group and phenylsulfonyl substituent.

- Halogenation Effects :

- Substituent Comparison :

Data Table: Key Structural and Functional Attributes

Research Findings and Implications

- Bioactivity : The target compound’s combination of p-chlorophenyl and tetrachloro-2-fluoroethylthio groups suggests potent antifungal properties, though exact toxicity (e.g., LD50) remains uncharacterized in available literature.

- Environmental Impact : The tetrachloro-fluoroethylthio moiety may confer persistence in soil, similar to chlorinated hydrocarbons like chlorothalonil .

- Synthesis Challenges : High halogen content complicates synthesis, requiring controlled conditions to avoid byproducts, as seen in 3-chloro-N-phenyl-phthalimide production .

Biological Activity

Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- is a synthetic organic compound belonging to the sulfonamide class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, which includes a methanesulfonamide group and a p-chlorophenyl moiety, contributes to its diverse applications in medicinal chemistry and industrial processes.

Chemical Structure and Properties

The chemical structure of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- can be represented as follows:

- Chemical Formula : C₁₃H₈Cl₄F₁S₂N

- CAS Number : 22729-74-4

This compound features several functional groups that are crucial for its biological activity:

- Methanesulfonamide Group : Known for its role in various biological applications.

- p-Chlorophenyl Group : Enhances lipophilicity and may affect the interaction with biological targets.

- Tetrachloro-2-fluoroethylthio Moiety : Imparts unique reactivity and potential biological interactions.

The biological activity of Methanesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal metabolic processes.

- Receptor Modulation : It can interact with various receptors, altering signaling pathways that influence cell behavior.

- Disruption of Cellular Processes : The compound may interfere with key cellular processes such as DNA replication and protein synthesis.

Biological Activity Overview

Research has indicated that Methanesulfonamide exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that Methanesulfonamide possesses significant antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Preliminary studies suggest that Methanesulfonamide may have anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Methanesulfonamide revealed its potential as a therapeutic agent against drug-resistant bacterial strains. The results indicated that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, Methanesulfonamide was tested on various cancer cell lines. The findings showed that it effectively induced cell cycle arrest and apoptosis in HeLa cells. This mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.